3,5-Diiodo-L-tyrosine Ethyl Ester HCl
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Overview
Description
3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride is a chemical compound with the molecular formula C11H14ClI2NO3 and a molecular weight of 497.501 g/mol . It is a derivative of L-tyrosine, an amino acid, and is characterized by the presence of two iodine atoms at the 3 and 5 positions on the benzene ring
Preparation Methods
The synthesis of 3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride typically involves the iodination of L-tyrosine followed by esterification. One common method includes the use of iodine and potassium iodide in an aqueous solution to introduce the iodine atoms at the 3 and 5 positions of the tyrosine molecule . The resulting 3,5-Diiodo-L-tyrosine is then esterified using ethanol and hydrochloric acid to form the ethyl ester hydrochloride derivative .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to L-tyrosine or its derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for halogenated tyrosine and thyroid hormone aminotransferase, playing a role in the biosynthesis and metabolism of thyroid hormones . The molecular targets include enzymes involved in these pathways, and the compound influences the activity of these enzymes by providing the necessary halogenated tyrosine derivatives .
Comparison with Similar Compounds
3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride can be compared with other similar compounds, such as:
3,5-Diiodo-L-tyrosine: This compound lacks the ethyl ester group and is used in similar research applications.
3,3’,5-Triiodothyroacetic acid: This compound contains three iodine atoms and is used in thyroid hormone research.
3,5-Diiodo-L-thyronine: Another halogenated tyrosine derivative used in the study of thyroid hormones.
The uniqueness of 3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride lies in its ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBOCVXEPIPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClI2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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